molecular formula C14H20O3 B14487192 Methyl 7-phenoxyheptanoate CAS No. 63571-92-6

Methyl 7-phenoxyheptanoate

Cat. No.: B14487192
CAS No.: 63571-92-6
M. Wt: 236.31 g/mol
InChI Key: KPBOCHHDJJVNLY-UHFFFAOYSA-N
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Description

Methyl 7-phenoxyheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-phenoxyheptanoate typically involves the esterification of 7-phenoxyheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

7-phenoxyheptanoic acid+methanolH2SO4Methyl 7-phenoxyheptanoate+water\text{7-phenoxyheptanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7-phenoxyheptanoic acid+methanolH2​SO4​​Methyl 7-phenoxyheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-phenoxyheptanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 7-phenoxyheptanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 7-phenoxyheptanoic acid and methanol.

    Reduction: 7-phenoxyheptanol.

    Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-phenoxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-phenoxyheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active 7-phenoxyheptanoic acid, which can then exert its effects on various biochemical pathways .

Comparison with Similar Compounds

Methyl 7-phenoxyheptanoate can be compared with other esters, such as:

Uniqueness

This compound is unique due to its specific combination of a heptanoic acid backbone with a phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

63571-92-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 7-phenoxyheptanoate

InChI

InChI=1S/C14H20O3/c1-16-14(15)11-7-2-3-8-12-17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

KPBOCHHDJJVNLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCOC1=CC=CC=C1

Origin of Product

United States

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